molecular formula C11H9N7O3 B2489258 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034285-55-5

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2489258
CAS RN: 2034285-55-5
M. Wt: 287.239
InChI Key: PKGVCATZRGTCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate several heterocyclic motifs, such as 1,2,4-oxadiazole and 1,2,3-triazole rings, which are frequently explored for their potential in various applications due to their unique structural and electronic properties. These frameworks are known for their versatility in chemical synthesis and have been applied in the development of materials, pharmaceuticals, and agrochemicals.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step reactions starting from commercially available precursors. For instance, compounds with 1,2,4-oxadiazole and 1,2,3-triazole rings are often synthesized through cycloaddition reactions, amidation, or using the aza-Wittig reaction, showcasing the diversity of synthetic routes available for accessing these heterocycles (Brahmayya et al., 2018).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms, molecular geometry, and the electronic environment, which are crucial for understanding the reactivity and properties of the compound (Anuradha et al., 2014).

Chemical Reactions and Properties

Heterocyclic compounds like the one are known for their ability to participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of multiple reactive sites. Their chemical properties are significantly influenced by the heteroatoms within the rings, which can alter the electron density and reactivity patterns (Okawa et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and stability, are pivotal in determining their practical applications. These properties are influenced by the molecular structure, particularly the presence and position of heteroatoms and substituents, which can affect intermolecular interactions and, consequently, the compound's physical behavior (Moloney et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are crucial for designing compounds with desired functional characteristics. These properties are often explored through computational studies and laboratory experiments to understand the compound's behavior in different chemical environments (Yu et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and structural characterization of compounds related to "N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide". These studies involve the creation of 1,2,4-triazole and oxadiazole derivatives, showcasing methodologies for generating compounds with potential biological activities. Specifically, the synthesis processes often start from readily available chemical precursors and undergo various chemical reactions to yield the target compounds, characterized by techniques such as NMR, IR, and mass spectrometry (Basoğlu et al., 2013; Balandis et al., 2019).

Biological Activities

These compounds exhibit a range of biological activities, particularly antimicrobial and antibacterial properties. The synthesis of various derivatives aims to explore the structure-activity relationship, with some compounds displaying significant activity against microorganisms such as S. aureus, E. coli, and P. aeruginosa. This suggests their potential as leads for developing new antimicrobial agents (Bayrak et al., 2009; Jadhav et al., 2017).

Potential Applications in Energetic Materials

The incorporation of 1,2,4-oxadiazole and triazole moieties into compounds is of interest in the field of energetic materials. These compounds are synthesized and characterized for their thermal stability, impact sensitivity, and detonation performance, indicating their potential as components in energetic formulations (Cao et al., 2021).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O3/c19-10-6(2-1-3-12-10)9-15-8(21-17-9)5-13-11(20)7-4-14-18-16-7/h1-4H,5H2,(H,12,19)(H,13,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGVCATZRGTCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.